

spectral data of 4-Ethynyl-2-methylthiazole

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Compound of Interest

Compound Name: **4-Ethynyl-2-methylthiazole**

Cat. No.: **B009494**

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An In-depth Technical Guide to the Spectral Analysis of **4-Ethynyl-2-methylthiazole**

This guide provides a comprehensive analysis of the expected spectral data for **4-Ethynyl-2-methylthiazole**, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in the principles of spectroscopic analysis and data from analogous structures, offers a robust predictive framework for its characterization. As such, it serves as a valuable resource for scientists involved in the synthesis, identification, and application of novel thiazole derivatives.

The thiazole ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved pharmaceuticals. The incorporation of an ethynyl group provides a versatile handle for further functionalization via click chemistry or Sonogashira coupling reactions, making **4-Ethynyl-2-methylthiazole** a valuable building block in the synthesis of complex molecules. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted Chemical Shifts and Coupling Constants

The predicted ^1H NMR spectrum of **4-Ethynyl-2-methylthiazole** in a standard deuterated solvent like CDCl_3 would exhibit three distinct signals:

- Thiazole Ring Proton (H5): The proton at the 5-position of the thiazole ring is expected to appear as a singlet in the aromatic region, likely around δ 7.10-7.30 ppm. Its chemical shift is influenced by the electron-withdrawing nature of the nitrogen and sulfur atoms and the deshielding effect of the ethynyl group.
- Ethynyl Proton ($\equiv\text{C}-\text{H}$): The terminal alkyne proton is anticipated to resonate as a singlet around δ 3.10-3.40 ppm. This characteristic upfield shift, relative to vinylic protons, is due to the magnetic anisotropy of the carbon-carbon triple bond.
- Methyl Protons ($-\text{CH}_3$): The three protons of the methyl group at the 2-position are expected to appear as a sharp singlet further upfield, typically in the range of δ 2.70-2.80 ppm.

Table 1: Predicted ^1H NMR Data for **4-Ethynyl-2-methylthiazole**

Predicted Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
7.10-7.30	Singlet	1H	Thiazole H5
3.10-3.40	Singlet	1H	Ethynyl H
2.70-2.80	Singlet	3H	Methyl H

Experimental Protocol for ^1H NMR Spectroscopy

Objective: To obtain a high-resolution ^1H NMR spectrum of **4-Ethynyl-2-methylthiazole** for structural confirmation.

Methodology:

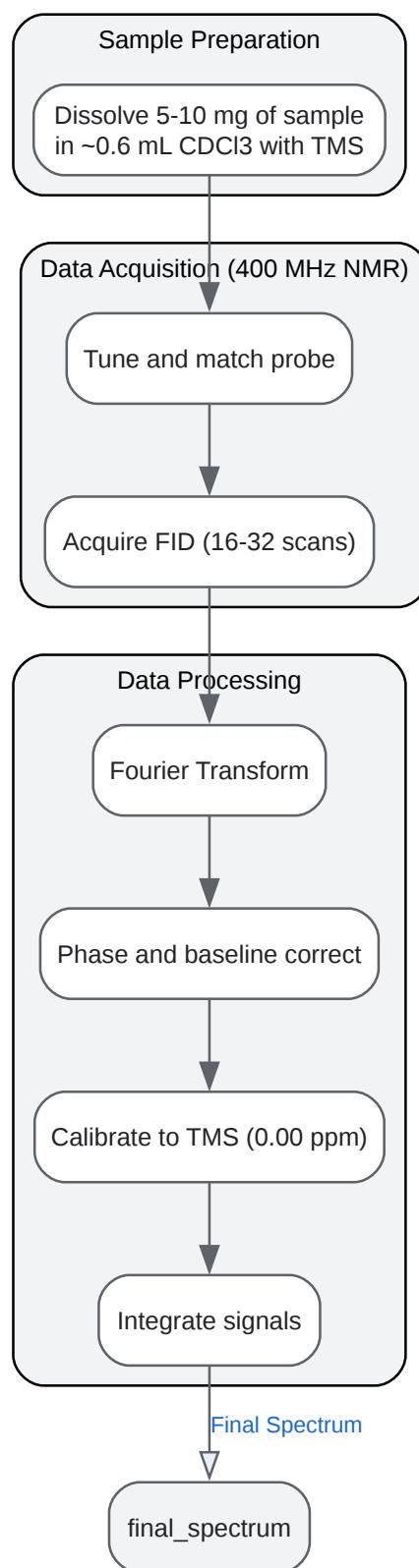
- Sample Preparation: Dissolve approximately 5-10 mg of the synthesized **4-Ethynyl-2-methylthiazole** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
- Data Acquisition:
 - Tune and match the probe for the ^1H frequency.
 - Acquire the spectrum at a constant temperature, typically 298 K.
 - Employ a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
 - Collect 16-32 scans to ensure an adequate signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum and perform baseline correction.
 - Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
 - Integrate the signals to determine the relative number of protons.

Causality Behind Experimental Choices:

- Solvent: CDCl_3 is a common, relatively non-polar solvent that is unlikely to interact significantly with the analyte.
- TMS: As an internal standard, TMS provides a reference point for chemical shifts, ensuring accuracy and reproducibility.
- High-Field Magnet (≥ 400 MHz): A higher magnetic field strength improves spectral resolution, which is crucial for distinguishing closely spaced signals.

Workflow for ^1H NMR Data Acquisition



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Caption: Workflow for ¹H NMR Data Acquisition and Processing.

Predicted ^{13}C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy provides valuable information about the carbon framework of a molecule.

Predicted Chemical Shifts

For **4-Ethynyl-2-methylthiazole**, six distinct signals are expected in the broadband proton-decoupled ^{13}C NMR spectrum:

- Thiazole Carbons:
 - C2: The carbon atom bonded to both nitrogen and sulfur, and the methyl group, is expected to be the most downfield, around δ 165-168 ppm.
 - C4: The carbon bearing the ethynyl group will likely appear around δ 148-152 ppm.
 - C5: The carbon with the attached proton is predicted to be the most upfield of the ring carbons, around δ 115-120 ppm.
- Ethynyl Carbons:
 - The two sp-hybridized carbons of the alkyne will have characteristic chemical shifts. The carbon attached to the thiazole ring is predicted to be around δ 80-85 ppm, while the terminal alkyne carbon is expected around δ 75-80 ppm.
- Methyl Carbon: The methyl carbon should appear at the highest field, around δ 18-22 ppm.

Table 2: Predicted ^{13}C NMR Data for **4-Ethynyl-2-methylthiazole**

Predicted Chemical Shift (δ , ppm)	Assignment
165-168	Thiazole C2
148-152	Thiazole C4
115-120	Thiazole C5
80-85	Ethynyl C (internal)
75-80	Ethynyl C (terminal)
18-22	Methyl C

Experimental Protocol for ^{13}C NMR Spectroscopy

Objective: To determine the number of unique carbon environments and their chemical shifts.

Methodology:

- Sample Preparation: Use the same sample prepared for ^1H NMR spectroscopy.
- Instrumentation: A 400 MHz NMR spectrometer (operating at 100 MHz for ^{13}C).
- Data Acquisition:
 - Acquire a broadband proton-decoupled spectrum to produce singlets for all carbon signals.
 - Use a larger spectral width (e.g., 0-200 ppm) compared to ^1H NMR.
 - Employ a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- Data Processing: Similar to ^1H NMR, involving Fourier transformation, phasing, baseline correction, and referencing to the CDCl_3 solvent signal (δ 77.16 ppm).

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Characteristic Absorptions

The IR spectrum of **4-Ethynyl-2-methylthiazole** is expected to show several characteristic absorption bands:

- \equiv C-H Stretch: A sharp, strong band around 3300 cm^{-1} is characteristic of the terminal alkyne C-H bond.
- C \equiv C Stretch: A weaker, sharp absorption between $2100\text{-}2140\text{ cm}^{-1}$ corresponds to the carbon-carbon triple bond stretch.
- C=N Stretch: The thiazole ring's C=N bond will likely show a medium to strong absorption in the $1600\text{-}1650\text{ cm}^{-1}$ region.
- C-H Bonds and Stretches: Aromatic C-H stretches may appear just above 3000 cm^{-1} , while aliphatic C-H stretches from the methyl group will be just below 3000 cm^{-1} .

Table 3: Predicted IR Absorption Data for **4-Ethynyl-2-methylthiazole**

Predicted Wavenumber (cm^{-1})	Intensity	Functional Group
~ 3300	Strong, Sharp	\equiv C-H Stretch
$2100\text{-}2140$	Weak to Medium, Sharp	C \equiv C Stretch
$1600\text{-}1650$	Medium to Strong	C=N Stretch (Thiazole)
~ 1500	Medium	C=C Stretch (Thiazole)
Below 3000	Medium	C-H Stretch (Methyl)

Experimental Protocol for IR Spectroscopy

Objective: To identify the key functional groups in the molecule.

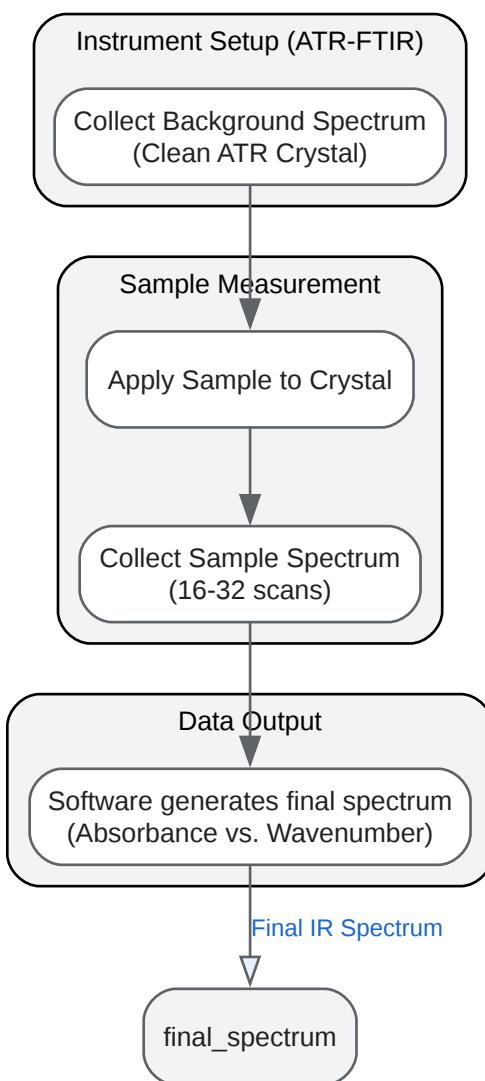
Methodology:

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Application: Place a small drop of the neat liquid sample (or a few crystals of the solid) directly onto the ATR crystal.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio over a range of 4000-400 cm^{-1} .
- Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Causality Behind Experimental Choices:

- ATR-FTIR: This technique is rapid, requires minimal sample preparation, and is suitable for both liquid and solid samples, providing high-quality spectra.

Workflow for IR Data Acquisition



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Caption: Workflow for ATR-FTIR Data Acquisition.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Predicted Molecular Ion and Fragmentation

Using Electron Ionization (EI) Mass Spectrometry:

- Molecular Ion ($M^{+\bullet}$): The molecular weight of **4-Ethynyl-2-methylthiazole** (C_6H_5NS) is 123.18 g/mol. The molecular ion peak is therefore expected at $m/z = 123$.^[1] The exact mass is 123.0143.^[1]
- Major Fragments: The structure suggests several plausible fragmentation pathways:
 - Loss of a methyl radical ($\bullet CH_3$): This would lead to a fragment at $m/z = 108$.
 - Loss of acetylene ($-C_2H_2$): Fragmentation could result in a thiazole-derived cation at $m/z = 97$.
 - Ring cleavage: Fragmentation of the thiazole ring could produce various smaller charged species.

Table 4: Predicted Key Fragments in the EI Mass Spectrum

Predicted m/z	Proposed Fragment
123	$[M]^{+\bullet}$ (Molecular Ion)
108	$[M - CH_3]^+$
97	$[M - C_2H_2]^{+\bullet}$

Experimental Protocol for Mass Spectrometry

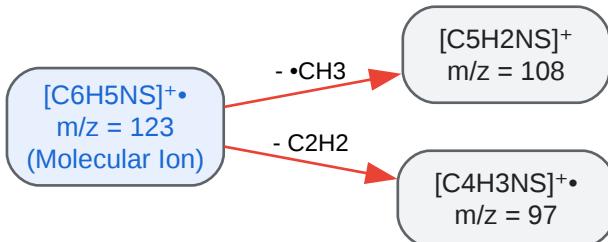
Objective: To confirm the molecular weight and gain insight into the molecular structure through fragmentation patterns.

Methodology:

- Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
- Sample Introduction: Introduce the sample via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).
- Ionization: Use a standard EI energy of 70 eV to induce ionization and fragmentation.

- Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and significant fragments.

Proposed Fragmentation Pathway



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Caption: Proposed EI-MS Fragmentation of **4-Ethynyl-2-methylthiazole**.

Synthesis Context

A plausible route for the synthesis of **4-Ethynyl-2-methylthiazole** involves the Sonogashira coupling of a protected ethyne, such as (trimethylsilyl)acetylene, with 4-bromo-2-methylthiazole, followed by deprotection of the silyl group. This approach is a standard and reliable method for forming carbon-carbon bonds between sp^2 and sp hybridized carbons.

Conclusion

This technical guide provides a detailed predictive analysis of the 1H NMR, ^{13}C NMR, IR, and MS spectra of **4-Ethynyl-2-methylthiazole**. By leveraging established spectroscopic principles and data from structurally related compounds, researchers can confidently identify and characterize this valuable synthetic building block. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results essential for advancing research and development in the chemical sciences.

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References

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